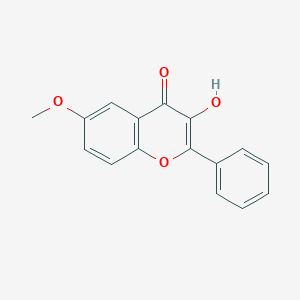

6-Methoxyflavonol

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-hydroxy-6-methoxy-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c1-19-11-7-8-13-12(9-11)14(17)15(18)16(20-13)10-5-3-2-4-6-10/h2-9,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGURJSOPVFCIOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C(C2=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350947 | |

| Record name | 6-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93176-00-2 | |

| Record name | 6-Methoxyflavonol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methoxyflavonol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyflavonols are a subclass of flavonoids characterized by a methoxy (B1213986) group at the C6 position of the flavone (B191248) backbone. These compounds have garnered significant interest in the scientific community due to their potential therapeutic properties, including anti-inflammatory and antioxidant activities. This technical guide provides an in-depth overview of the natural sources, distribution, quantitative analysis, and experimental protocols related to 6-methoxyflavonols. Additionally, it elucidates the molecular signaling pathways through which these compounds exert their biological effects.

Natural Sources and Distribution

The primary and most well-documented natural source of 6-methoxyflavonols is the plant Tetragonia tetragonioides, commonly known as New Zealand spinach.[1][2][3] The aerial parts of this plant have been found to contain a variety of 6-methoxyflavonol aglycones and their glycosidic derivatives.

Key 6-methoxyflavonols isolated from Tetragonia tetragonioides include:

While Tetragonia tetragonioides is the most prominent source, other plants have been reported to contain related 6-methoxy--flavonoids, suggesting potential for the presence of 6-methoxyflavonols. For instance, hispidulin (B1673257) (4',5,7-trihydroxy-6-methoxyflavone) has been identified in plants such as Grindelia argentina, Arrabidaea chica, Saussurea involucrata, Crossostephium chinense, and species of Artemisia and Salvia. Pimelea decora is another plant known to contain 6-methoxyflavones.

Quantitative Distribution of 6-Methoxyflavonols in Tetragonia tetragonioides

The following table summarizes the quantitative data available for the content of 6-methoxyflavonols in the aerial parts of Tetragonia tetragonioides. The data is based on High-Performance Liquid Chromatography (HPLC) analysis as described in the cited literature.[1][2]

| Compound | Plant Part | Extraction Solvent | Analytical Method | Concentration/Yield | Reference |

| 6-methoxykaempferol | Aerial Parts | 70% Ethanol (B145695) | HPLC | Not explicitly quantified in the abstract | [1][2] |

| 6-methoxyquercetin | Aerial Parts | 70% Ethanol | HPLC | Not explicitly quantified in the abstract | [1][2] |

| 6-methoxykaempferol 3-O-β-d-glucopyranosyl-(1→2)-β-d-glucopyranosyl-7-O-(6‴′-(E)-caffeoyl)-β-d-glucopyranoside | Aerial Parts | 70% Ethanol | HPLC | Not explicitly quantified in the abstract | [1][3] |

| 6-methoxykaempferol 7-O-β-d-glucopyranoside | Aerial Parts | 70% Ethanol | HPLC | Not explicitly quantified in the abstract | [1][3] |

Note: While the presence of these compounds is confirmed, specific quantitative values from the primary literature were not available in the initial search results. Further analysis of the full-text articles is recommended for precise concentrations.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and quantification of 6-methoxyflavonols from Tetragonia tetragonioides.

Extraction

A general protocol for the extraction of 6-methoxyflavonols from the dried aerial parts of Tetragonia tetragonioides involves the use of a hydroalcoholic solvent.[1][2][3]

Protocol:

-

Plant Material Preparation: The aerial parts of Tetragonia tetragonioides are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted with 70% ethanol at room temperature. The extraction is typically repeated three times to ensure maximum yield.

-

Concentration: The resulting ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and successively partitioned with solvents of increasing polarity, such as ethyl acetate (B1210297) and n-butanol, to separate compounds based on their polarity. The 6-methoxyflavonols are typically found in the ethyl acetate and n-butanol fractions.

Isolation

The isolation of individual 6-methoxyflavonols from the enriched fractions is achieved through a combination of chromatographic techniques.[1][2][3]

Protocol:

-

Silica (B1680970) Gel Column Chromatography: The ethyl acetate and n-butanol fractions are subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically a mixture of hexane (B92381) and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Octadecylsilane (ODS) Column Chromatography: Fractions containing the compounds of interest are further purified using ODS column chromatography, which separates compounds based on their hydrophobicity.

-

Sephadex LH-20 Column Chromatography: Final purification is often achieved using Sephadex LH-20 column chromatography, which separates compounds based on their molecular size.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of 6-methoxyflavonols.

Protocol:

-

Standard Preparation: Pure isolated 6-methoxyflavonols are used as standards to create a calibration curve.

-

Sample Preparation: A known amount of the plant extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm filter.

-

HPLC Conditions:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of two solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol (B129727) (Solvent B), is commonly employed.

-

Detection: A UV-Vis detector set at a wavelength between 254 nm and 340 nm is used for detection and quantification.

-

Quantification: The concentration of each this compound in the sample is determined by comparing its peak area to the calibration curve of the corresponding standard.

-

Signaling Pathways and Biological Activity

6-Methoxyflavonols from Tetragonia tetragonioides have demonstrated significant anti-inflammatory activity in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[1][2] The primary mechanism of action involves the inhibition of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This results in the production of pro-inflammatory mediators. 6-Methoxyflavonols have been shown to suppress the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2] This suppression is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2]

Below are diagrams illustrating the proposed mechanism of action of 6-methoxyflavonols on these pathways.

Figure 1: Proposed mechanism of this compound-mediated inhibition of NF-κB and MAPK signaling pathways.

Experimental Workflow for Evaluating Anti-inflammatory Activity

The following diagram outlines a typical experimental workflow to assess the anti-inflammatory effects of 6-methoxyflavonols.

Figure 2: Experimental workflow for assessing the anti-inflammatory activity of 6-methoxyflavonols.

Conclusion

6-Methoxyflavonols, particularly those found in Tetragonia tetragonioides, represent a promising class of natural compounds with potent anti-inflammatory properties. This guide provides a foundational understanding of their natural sources, methods for their extraction and analysis, and their mechanisms of action at the molecular level. Further research is warranted to fully elucidate the therapeutic potential of these compounds in the development of novel anti-inflammatory agents. The detailed protocols and pathway diagrams presented herein serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

- 1. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Methoxyflavonols from the aerial parts of Tetragonia tetragonoides (Pall.) Kuntze and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Methoxyflavonol: A Technical Whitepaper on its Anticancer Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Abstract: 6-Methoxyflavonol, a naturally occurring flavonoid, has demonstrated notable anticancer properties. This document provides a detailed examination of its mechanism of action in cancer cells, focusing on the induction of apoptosis and cell cycle arrest. We consolidate quantitative data on its cytotoxic effects, present detailed protocols for key experimental assays, and visualize the implicated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound.

Cytotoxicity and Antiproliferative Effects

This compound exhibits cytotoxic and antiproliferative activity against various cancer cell lines, with a particular sensitivity noted in cervical cancer cells.[1][2] The half-maximal inhibitory concentration (IC50) values, which quantify the compound's potency, have been determined through cell viability assays.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

|---|---|---|---|---|

| HeLa | Cervical Cancer | 72 hours | 55.31 | [3] |

| C33A | Cervical Cancer | 72 hours | 109.57 | [3] |

| SiHa | Cervical Cancer | 72 hours | 208.53 |[3] |

Data compiled from studies utilizing cell viability assays to determine the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.

Core Mechanisms of Action

The anticancer effects of this compound are primarily attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle. These effects are orchestrated through the modulation of specific intracellular signaling pathways.

Induction of Apoptosis via the PERK/EIF2α/ATF4/CHOP Pathway

This compound is a potent inducer of apoptosis, a critical process for eliminating cancerous cells.[1][4] In HeLa cervical cancer cells, this is primarily mediated through the activation of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) pathway, a key component of the endoplasmic reticulum (ER) stress response.[1]

Upon treatment with this compound, the following cascade is initiated:

-

PERK Activation: this compound treatment leads to the phosphorylation and activation of PERK.[1]

-

EIF2α Phosphorylation: Activated PERK phosphorylates the eukaryotic initiation factor 2 alpha (EIF2α).[1]

-

ATF4 and CHOP Upregulation: This phosphorylation event leads to the increased translation of Activating Transcription Factor 4 (ATF4), which in turn upregulates the pro-apoptotic transcription factor C/EBP homologous protein (CHOP).[1]

-

Apoptosis Execution: The upregulation of CHOP, along with changes in the expression of other apoptosis-related proteins like Caspase-3, ultimately drives the cell towards apoptosis.[1]

Caption: Apoptosis induction by this compound via the PERK pathway.

S-Phase Cell Cycle Arrest via the CCNA2/CDK2/p21 Pathway

In addition to inducing apoptosis, this compound can halt cell proliferation by causing cell cycle arrest, specifically in the S-phase.[3][5] This prevents cancer cells from replicating their DNA, a crucial step for cell division. This mechanism has also been elucidated in HeLa cells.[2][5]

The key molecular events are:

-

Inhibition of CDK2/Cyclin A2: this compound treatment leads to the suppression of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin A2 (CCNA2) activities.[3][5] These are critical protein complexes that drive the progression of the cell cycle through the S-phase.

-

Upregulation of p21: The compound induces the expression of the cyclin-dependent kinase inhibitor p21 (also known as p21CIP1).[3][5]

-

S-Phase Arrest: p21 binds to and inhibits the CDK2/Cyclin A2 complex, thereby blocking the transition from the S-phase to the G2/M phase and causing the cells to accumulate in the S-phase.[5][6]

Caption: S-Phase cell cycle arrest induced by this compound.

Modulation of Other Signaling Pathways

While the PERK and CDK2 pathways are well-defined for this compound, research on structurally similar methoxyflavones suggests potential modulation of other critical cancer-related pathways, such as the MAPK and PI3K/Akt signaling cascades.[7][8][9] These pathways are central regulators of cell proliferation, survival, and differentiation, and their inhibition is a common strategy in cancer therapy.[10][11][12] Further investigation is required to confirm the direct effects of this compound on these pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anticancer mechanism of this compound.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the IC50 value of a compound.[13][14][15]

Materials:

-

96-well cell culture plates

-

Cancer cell lines (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

-

Solubilization solution (e.g., DMSO or SDS-HCl for MTT)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[2]

-

Reagent Addition:

-

Solubilization (MTT only): After incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[14]

-

Absorbance Measurement: Read the absorbance on a microplate reader. The wavelength is typically 570 nm for MTT and 450 nm for CCK-8.[2][13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment.

Materials:

-

6-well cell culture plates

-

Treated and control cells

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Binding Buffer

-

Flow cytometer

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentration (e.g., IC50) for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[16]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.[16]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[16] Annexin V-positive/PI-negative cells are early apoptotic, while double-positive cells are late apoptotic or necrotic.

Western Blotting for Protein Expression

Western blotting is used to detect and quantify specific proteins to confirm the modulation of signaling pathways.[17]

Materials:

-

Treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-PERK, anti-CDK2, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse treated cells in ice-cold RIPA buffer.[17]

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.[16]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[17]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.[16]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.[17]

-

Analysis: Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Caption: General workflow for investigating this compound's anticancer effects.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, particularly for cervical cancer. Its mechanism of action is multifaceted, primarily involving the induction of apoptosis through the PERK-mediated ER stress pathway and the induction of S-phase cell cycle arrest via inhibition of the CDK2/Cyclin A2 complex.

For drug development professionals and researchers, future investigations should focus on:

-

In vivo Efficacy: Validating these in vitro findings in preclinical animal models to assess therapeutic efficacy, pharmacokinetics, and safety.

-

Broader Spectrum: Evaluating the efficacy of this compound against a wider range of cancer cell lines to determine its therapeutic scope.

-

Pathway Crosstalk: Investigating the potential interplay between the observed apoptosis, cell cycle arrest, and other key cancer signaling pathways like MAPK and PI3K/Akt.

-

Combination Therapies: Exploring the synergistic potential of this compound with existing chemotherapeutic agents to enhance treatment outcomes and overcome drug resistance.

This technical guide provides a foundational understanding of this compound's anticancer activities, offering a basis for continued research and development of this promising natural compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5,6,7,3',4',5'-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. protocols.io [protocols.io]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

6-Methoxyflavonol: A Deep Dive into its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxyflavonol, a naturally occurring flavonoid, has emerged as a potent anti-inflammatory agent with significant therapeutic potential. This technical guide provides a comprehensive overview of its anti-inflammatory properties, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its effects. The information presented herein is curated from peer-reviewed scientific literature to support further research and drug development endeavors.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response. In vitro and in vivo studies have demonstrated its ability to suppress the production of pro-inflammatory mediators by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway. Upon stimulation by lipopolysaccharide (LPS), TLR4 initiates a cascade involving Myeloid differentiation primary response 88 (MyD88), which ultimately leads to the activation of mitogen-activated protein kinases (MAPKs) such as p38, and the nuclear factor-kappa B (NF-κB) signaling pathway. This compound has been shown to interfere with this cascade, leading to a downstream reduction in the expression of inflammatory genes.[1][2]

A key target in the anti-inflammatory action of this compound is the inhibition of inducible nitric oxide synthase (iNOS) expression.[3][4] This leads to a significant reduction in the production of nitric oxide (NO), a potent pro-inflammatory mediator. Furthermore, this compound has been observed to decrease the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[2][5]

dot digraph "this compound Signaling Pathway" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=vee];

LPS [label="LPS", shape=ellipse, style=filled, fillcolor="#FBBC05"]; TLR4 [label="TLR4", style=filled, fillcolor="#F1F3F4"]; MyD88 [label="MyD88", style=filled, fillcolor="#F1F3F4"]; p38_MAPK [label="p38 MAPK", style=filled, fillcolor="#F1F3F4"]; NFkB [label="NF-κB", style=filled, fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=cylinder, style=filled, fillcolor="#FFFFFF"]; Inflammatory_Genes [label="Inflammatory Gene\nExpression\n(iNOS, COX-2, TNF-α, IL-1β, IL-6)", style=filled, fillcolor="#F1F3F4"]; Inflammatory_Mediators [label="Pro-inflammatory\nMediators", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Methoxyflavonol [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

LPS -> TLR4 [label="Binds"]; TLR4 -> MyD88 [label="Activates"]; MyD88 -> p38_MAPK [label="Activates"]; p38_MAPK -> NFkB [label="Activates"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Inflammatory_Genes [label="Induces"]; Inflammatory_Genes -> Inflammatory_Mediators [label="Production of"];

Methoxyflavonol -> TLR4 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Methoxyflavonol -> MyD88 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Methoxyflavonol -> p38_MAPK [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; Methoxyflavonol -> NFkB [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } END_DOT

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory potency of this compound has been quantified in various in vitro models. The following tables summarize the key findings, providing a clear comparison of its efficacy.

Table 1: In Vitro Inhibition of Nitric Oxide (NO) Production

| Cell Line | Inflammatory Stimulus | IC50 of this compound | Reference |

| Rat Kidney Mesangial Cells | Lipopolysaccharide (LPS) | 192 nM | [3][4] |

Table 2: Dose-Dependent Inhibition of Pro-inflammatory Mediators in LPS-stimulated BV2 Microglia

| This compound Conc. | % Inhibition of NO | % Inhibition of TNF-α | % Inhibition of IL-6 | Reference |

| 3 µM | Data not specified | Data not specified | Data not specified | [2] |

| 10 µM | Significant reduction | Significant reduction | Significant reduction | [2] |

| 30 µM | Strong reduction | Strong reduction | Strong reduction | [2] |

Table 3: In Vivo Reduction of Circulating Pro-inflammatory Cytokines in Mice

| Treatment Group | IL-1β Levels | TNF-α Levels | IFN-γ Levels | Reference |

| Stroke + Vehicle | 190.75 ± 16.82 pg/ml | 920.88 ± 88.01 pg/ml | 866.13 ± 67.05 pg/ml | [1] |

| Stroke + this compound (0.1 mg/kg) | Significantly decreased | Not significant | Significantly decreased | [1] |

| Stroke + this compound (5 mg/kg) | Significantly decreased | Not significant | Significantly decreased | [1] |

| Stroke + this compound (30 mg/kg) | Significantly decreased | Significantly decreased | Significantly decreased | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used in the cited studies.

In Vitro Anti-inflammatory Assays

1. Cell Culture and Treatment:

-

Cell Lines: Rat kidney mesangial cells or BV2 microglia cells are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with varying concentrations of this compound for 1 to 12 hours. Following pre-treatment, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of, for example, 100 ng/mL for 24 hours.[2][3]

2. Measurement of Nitric Oxide (NO) Production (Griess Assay):

-

Principle: The Griess assay is a colorimetric method that measures nitrite (B80452) (NO2-), a stable and nonvolatile breakdown product of NO.

-

Procedure:

-

Cell culture supernatants are collected after treatment.

-

An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) is added to the supernatant in a 96-well plate.

-

After a short incubation at room temperature, the absorbance is measured at approximately 540 nm using a microplate reader.

-

The concentration of nitrite is determined by comparison with a standard curve of sodium nitrite.[3]

-

3. Measurement of Pro-inflammatory Cytokines (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Procedure:

-

The levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the cell culture supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.

-

Briefly, supernatants are added to wells pre-coated with a capture antibody specific for the cytokine of interest.

-

After incubation and washing, a detection antibody conjugated to an enzyme is added.

-

A substrate is then added, and the resulting color change is measured spectrophotometrically. The concentration of the cytokine is determined from a standard curve.[2]

-

4. Western Blot Analysis for Signaling Pathway Proteins:

-

Principle: Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

-

Procedure:

-

Cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., TLR4, MyD88, phosphorylated-p38, phosphorylated-NF-κB, iNOS, COX-2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3]

-

In Vivo Anti-inflammatory Assay

1. Animal Model:

-

A model of focal cerebral ischaemia (stroke) is induced in mice to create a neuroinflammatory state.[1]

2. Drug Administration:

-

This compound (at doses of 0.1, 5, and 30 mg/kg) or a vehicle control is administered to the mice 1 to 6 hours after the induction of ischaemia.[1]

3. Sample Collection and Analysis:

-

Blood samples are collected from the animals at 1 and 3 days post-stroke.

-

The levels of circulating pro-inflammatory cytokines (IL-1β, TNF-α, and IFN-γ) in the serum are quantified using specific ELISA kits.[1]

Conclusion

This compound demonstrates significant anti-inflammatory properties, primarily by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB signaling pathway and subsequently reducing the production of key inflammatory mediators. Its potent in vitro activity, particularly the low nanomolar IC50 for NO inhibition, and its demonstrated efficacy in an in vivo model of neuroinflammation, highlight its potential as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further investigate and build upon the current understanding of this compound's pharmacological profile.

References

- 1. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]

Neuroprotective Effects of 6-Methoxyflavonol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective effects of 6-methoxyflavonol derivatives, a class of compounds showing significant promise in the field of neurotherapeutics. This document synthesizes key findings from preclinical studies, detailing the mechanisms of action, experimental evidence, and relevant research methodologies. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel treatments for neurodegenerative diseases.

Core Concepts in Neuroprotection by this compound Derivatives

This compound derivatives exert their neuroprotective effects through a multi-targeted approach, primarily by mitigating neuroinflammation, oxidative stress, and excitotoxicity. These compounds have been shown to modulate key signaling pathways involved in neuronal survival and function.

Anti-Neuroinflammatory Activity: A significant body of evidence points to the potent anti-inflammatory properties of this compound derivatives. For instance, 6-methoxyflavone (B191845) has been shown to suppress neuroinflammation in lipopolysaccharide (LPS)-stimulated microglia by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/p38 Mitogen-activated protein kinase (MAPK)/Nuclear factor-kappa B (NF-κB) signaling pathway.[1] Concurrently, it activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) signaling cascade, which plays a crucial role in the antioxidant defense system.[1]

Modulation of GABAergic Neurotransmission: Certain derivatives, such as 2′-methoxy-6-methylflavone, have been demonstrated to afford neuroprotection by modulating GABAergic signaling. This compound increases tonic inhibitory currents mediated by extrasynaptic GABA-A receptors, which can help to counteract the excessive neuronal excitation seen in conditions like stroke.[2][3][4][5]

Attenuation of Excitotoxicity: Methoxyflavone derivatives have also been shown to protect neurons from glutamate-induced neurotoxicity.[6] For example, 5-Hydroxy-3,7,3',4'-tetramethoxyflavone, isolated from black galingale, exhibited significant neuroprotective activity against glutamate-induced toxicity in primary cultured rat cortical cells.[6]

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various studies, providing a comparative look at the efficacy of different this compound derivatives in various experimental models.

Table 1: In Vivo Neuroprotective Effects of 2'-Methoxy-6-methylflavone in a Mouse Model of Focal Cerebral Ischemia

| Parameter | Vehicle Control | 0.1 mg/kg | 5 mg/kg | 30 mg/kg | Reference |

| Infarct Volume (mm³) one week post-stroke | 2.23 ± 0.26 | 1.69 ± 0.12 | 1.14 ± 0.73 | 0.89 ± 0.54 | [2] |

| Infarct Volume (mm³) with treatment 1h post-stroke | 2.33 ± 0.47 | - | - | 1.45 ± 0.71*** | [2][3] |

| Infarct Volume (mm³) with treatment 3h post-stroke | 2.33 ± 0.47 | - | - | 1.89 ± 0.26 | [2][3] |

| Infarct Volume (mm³) with treatment 6h post-stroke | 2.33 ± 0.47 | - | - | 1.79 ± 0.62 | [2][3] |

| Circulating IL-1β levels (pg/mL) 1 day post-stroke | ~25 | <20 | <20 | <20 | [2] |

| Circulating TNF-α levels (pg/mL) 3 days post-stroke | ~125 | ~100 | ~100 | <75 | [2] |

| Circulating IFN-γ levels (pg/mL) 1 day post-stroke | ~120 | <80 | <80 | <80 | [2] |

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle-treated stroke controls.

Table 2: In Vitro Neuroprotective Effects of this compound Derivatives

| Derivative | Experimental Model | Endpoint | Concentration | Result | Reference |

| 5-Hydroxy-3,7,3',4'-tetramethoxyflavone | Glutamate-induced neurotoxicity in primary rat cortical cells | Cell Viability | 0.1 µM - 10 µM | ~60-70% | [6] |

| 4'-Methoxyflavone (B190367) | MNNG-induced parthanatos in HeLa cells | Cell Viability | 25 µM (peak) | EC50 = 10.41 ± 1.31 µM | [7] |

| 3',4'-Dimethoxyflavone (B191118) | MNNG-induced parthanatos in SH-SY5Y cells | Cell Viability | 25 µM (peak) | EC50 = 9.94 ± 1.05 µM | [7] |

Key Signaling Pathways

The neuroprotective effects of this compound derivatives are mediated by their interaction with several key intracellular signaling pathways. The diagrams below illustrate these pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the neuroprotective effects of this compound derivatives.

In Vitro Models

1. LPS-Induced Neuroinflammation in BV2 Microglial Cells

-

Cell Culture: BV2 murine microglial cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with various concentrations of the this compound derivative for 1 hour, followed by stimulation with lipopolysaccharide (LPS; 100 ng/mL) for 24 hours.[1]

-

Nitric Oxide (NO) Measurement (Griess Assay): The production of NO is assessed by measuring the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

-

Cytokine Measurement (ELISA): Levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the culture medium are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membranes are probed with primary antibodies against key proteins in the TLR4/MyD88/p38 MAPK/NF-κB and Nrf2/HO-1 pathways, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorofluorescein (B58168) diacetate (DCF-DA).

2. Glutamate-Induced Neurotoxicity in Primary Cortical Neurons

-

Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

-

Treatment: Neurons are pre-treated with the this compound derivative for a specified time before being exposed to a toxic concentration of glutamate (B1630785) (e.g., 100 µM).

-

Cell Viability Assay (MTT Assay): Cell viability is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance of the formazan (B1609692) product is measured at 570 nm.

In Vivo Models

1. Photothrombotic Stroke Model in Mice

-

Animal Model: Adult male C57BL/6 mice are used.

-

Procedure: Mice are anesthetized, and the photosensitive dye Rose Bengal (100 mg/kg) is injected intraperitoneally. A cold light source is focused on the skull over the desired cortical region (e.g., sensorimotor cortex) for 15-20 minutes to induce a focal ischemic lesion.[2]

-

Treatment: The this compound derivative or vehicle is administered intraperitoneally at various time points post-stroke (e.g., 1, 3, or 6 hours).[2][3]

-

Infarct Volume Measurement: Seven days after the stroke, mice are euthanized, and brains are sectioned and stained with cresyl violet. The infarct volume is quantified using image analysis software.[2][3]

-

Behavioral Tests: Functional recovery is assessed using tests such as the grid walking test and the cylinder test to evaluate motor deficits.[3]

-

Cytokine Measurement: Blood samples are collected, and circulating levels of inflammatory cytokines are measured by ELISA.[2]

Conclusion

This compound derivatives represent a promising class of compounds with significant neuroprotective potential. Their ability to target multiple pathological pathways, including neuroinflammation, excitotoxicity, and oxidative stress, makes them attractive candidates for the development of novel therapies for a range of neurodegenerative disorders. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research and development in this exciting area. Future studies should focus on elucidating the structure-activity relationships, optimizing the pharmacokinetic properties, and evaluating the long-term efficacy and safety of these compounds in more advanced preclinical models.

References

- 1. 6-methoxyflavone suppresses neuroinflammation in lipopolysaccharide- stimulated microglia through the inhibition of TLR4/MyD88/p38 MAPK/NF-κB dependent pathways and the activation of HO-1/NQO-1 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The flavonoid, 2′-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The flavonoid, 2'-methoxy-6-methylflavone, affords neuroprotection following focal cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Protective effects of methoxyflavone derivatives from black galingale against glutamate induced neurotoxicity in primary cultured rat cortical cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Nuances of 6-Methoxyflavonol: An In-depth Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds ubiquitously found in nature, have long been recognized for their broad spectrum of pharmacological activities. Among these, flavonols, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone, have garnered significant attention for their potential therapeutic applications. This technical guide delves into the core of the structure-activity relationship (SAR) of a specific subclass: 6-methoxyflavonols. The presence and position of the methoxy (B1213986) group on the flavonoid scaffold are known to significantly influence the biological properties of these compounds, including their anticancer, anti-inflammatory, and neuroprotective effects. Understanding the intricate relationship between the molecular architecture of 6-methoxyflavonol derivatives and their biological efficacy is paramount for the rational design and development of novel therapeutic agents.

Anticancer Activity of 6-Methoxyflavonols and Related Compounds

The antiproliferative effects of methoxyflavones have been investigated across various cancer cell lines. The position of the methoxy group on the A-ring of the flavone (B191248) nucleus has a significant impact on their activity. For instance, in leukemic HL60 cells, 5-methoxyflavone (B191841) and 7-methoxyflavone (B191842) displayed moderate activity, whereas 6-methoxyflavone (B191845) showed no activity (IC50 > 400 μM).[1][2] This suggests a critical role for the substitution pattern on the A-ring in the interaction with biological targets.

Interestingly, the introduction of hydroxyl groups can significantly modulate the anticancer potency. One study on the flavone 3,5,7-trihydroxy-6-methoxyflavone, isolated from Chromolaena leivensis, demonstrated cytotoxic activity against a panel of human cancer cell lines. The most promising activity was observed against the SiHa (cervix) cancer cell line with an IC50 of 150 μM.

Table 1: Antiproliferative Activity of this compound and Related Derivatives

| Compound | Cell Line | Activity | IC50 (µM) |

| 6-Methoxyflavone | HL60 (Leukemia) | Antiproliferative | > 400[1][2] |

| 3,5,7-Trihydroxy-6-methoxyflavone | SiHa (Cervix) | Cytotoxic | 150 |

| 3,5,7-Trihydroxy-6-methoxyflavone | PC3 (Prostate) | Cytotoxic | > 200 |

| 3,5,7-Trihydroxy-6-methoxyflavone | MDA-MB-231 (Breast) | Cytotoxic | > 200 |

| 3,5,7-Trihydroxy-6-methoxyflavone | HT29 (Colon) | Cytotoxic | 4008 |

| 3,5,7-Trihydroxy-6-methoxyflavone | A549 (Lung) | Cytotoxic | > 200 |

Anti-inflammatory Activity of 6-Methoxyflavonols and Related Compounds

The anti-inflammatory potential of flavonoids is a well-established area of research. Studies on 6-hydroxyflavone (B191506) and its derivatives have shed light on the role of substitution at the 6-position. In a study investigating the inhibition of lipopolysaccharide (LPS)-induced nitric oxide (NO) production in rat kidney mesangial cells, 6-hydroxyflavone exhibited potent anti-inflammatory activity with an IC50 of approximately 2.0 μM.[3][4] Notably, methylation of the 6-hydroxyl group to a 6-methoxy group resulted in a significant enhancement of this activity, with 6-methoxyflavone displaying an impressive IC50 of 192 nM.[3][4] This highlights the favorable impact of the 6-methoxy substitution on anti-inflammatory potency.

Mechanistically, the anti-inflammatory action of 6-methoxyflavone in this model was attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression.[3][4]

Table 2: Anti-inflammatory Activity of 6-Substituted Flavones

| Compound | Cell Model | Assay | IC50 |

| 6-Hydroxyflavone | Rat Kidney Mesangial Cells | LPS-induced NO production | ~2.0 µM[3][4] |

| 6-Methoxyflavone | Rat Kidney Mesangial Cells | LPS-induced NO production | 192 nM[3][4] |

| 6-Acetoxyflavone | Rat Kidney Mesangial Cells | LPS-induced NO production | 0.60 µM |

| Flavone 6-sulfate | Rat Kidney Mesangial Cells | LPS-induced NO production | 2.1 µM |

Neuroprotective Effects of 6-Methoxyflavonols and Related Compounds

The neuroprotective properties of flavonoids are of great interest for the potential treatment of neurodegenerative diseases. While specific data on this compound is limited, studies on structurally related compounds provide valuable insights. For example, 2'-methoxy-6-methylflavone has been shown to afford neuroprotection in a model of focal cerebral ischemia.[5] This compound was found to dampen the stroke-induced increase in circulating pro-inflammatory cytokines such as IL-1β, TNFα, and IFNγ.[5] The neuroprotective effects of flavonoids are often attributed to their ability to modulate various signaling pathways.

Flavonoids can interact with and modulate key signaling pathways involved in neuronal survival and inflammation, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[1][6] These pathways play a crucial role in regulating cellular processes like proliferation, differentiation, apoptosis, and inflammation.

Experimental Protocols

Synthesis of 3-Hydroxy-6-methoxyflavone (A General Approach)

A common method for the synthesis of 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone. A general procedure is outlined below:

Step 1: Synthesis of 2'-Hydroxy-5'-methoxychalcone

-

To a solution of 2'-hydroxy-5'-methoxyacetophenone (B48926) (1 equivalent) in ethanol, add a solution of an appropriate aromatic aldehyde (1.1 equivalents) in ethanol.

-

Slowly add an aqueous solution of a strong base (e.g., potassium hydroxide (B78521) or sodium hydroxide) to the mixture at a low temperature (0-5 °C).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., HCl) to precipitate the chalcone (B49325).

-

Filter the precipitate, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified 2'-hydroxy-5'-methoxychalcone.

Step 2: Oxidative Cyclization to 3-Hydroxy-6-methoxyflavone (AFO Reaction)

-

Dissolve the synthesized chalcone (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol.

-

Add an aqueous solution of a base (e.g., sodium hydroxide).

-

Slowly add hydrogen peroxide (30% solution) to the reaction mixture at a controlled temperature (typically below 20 °C).

-

Stir the mixture at room temperature for a specified time.

-

After completion of the reaction, acidify the mixture to precipitate the 3-hydroxy-6-methoxyflavone.

-

Filter the product, wash with water, and purify by recrystallization.

Antiproliferative Activity Assessment (MTT Assay)

-

Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.

-

Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in the cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific pre-incubation period.

-

LPS Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to the wells (except for the negative control).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay): Collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Absorbance Measurement: After a short incubation period, measure the absorbance at approximately 540 nm. The absorbance is proportional to the nitrite concentration, which is an indicator of NO production.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

Signaling Pathways and Logical Relationships

The biological activities of 6-methoxyflavonols and related flavonoids are mediated through their interaction with and modulation of various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for identifying potential therapeutic targets.

Caption: Simplified signaling pathways modulated by this compound derivatives.

Caption: General workflow for the synthesis of 3-hydroxy-6-methoxyflavone.

Conclusion

The structure-activity relationship of 6-methoxyflavonols is a complex and multifaceted field of study. The available data, primarily from related flavone and flavonol structures, indicates that the 6-methoxy substitution can significantly enhance anti-inflammatory activity. Its role in anticancer and neuroprotective effects is more nuanced and appears to be highly dependent on the overall substitution pattern of the flavonoid scaffold, particularly the presence and location of hydroxyl groups.

This technical guide provides a foundational understanding of the SAR of 6-methoxyflavonols, supported by quantitative data and detailed experimental protocols. The provided diagrams of key signaling pathways and synthetic workflows offer a visual representation of the complex biological and chemical processes involved. Further systematic studies on a broader range of this compound derivatives are warranted to fully elucidate their therapeutic potential and to guide the development of next-generation flavonoid-based drugs.

References

- 1. biolife-publisher.it [biolife-publisher.it]

- 2. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Bioavailability and Metabolism of 6-Methoxyflavonol: A Technical Guide

Disclaimer: Direct in vivo studies on the bioavailability and metabolism of 6-methoxyflavonol are limited in publicly available scientific literature. Therefore, this guide synthesizes information from studies on structurally similar methoxyflavones and flavonols to provide a comprehensive overview of the expected pharmacokinetic profile and metabolic fate of this compound. The presented data and pathways should be considered predictive and require experimental validation for this compound itself.

Introduction

This compound, a flavonoid characterized by a methoxy (B1213986) group at the 6th position and a hydroxyl group at the 3rd position of the C ring, belongs to a class of compounds with significant interest for their potential pharmacological activities. Understanding the in vivo bioavailability and metabolism of this compound is crucial for the development of this compound as a therapeutic agent. This technical guide provides a detailed examination of its likely absorption, distribution, metabolism, and excretion (ADME) properties, based on current knowledge of related methoxylated flavonoids.

Bioavailability of Methoxyflavones

Studies on various methoxyflavones indicate that their oral bioavailability is generally low, though often higher than their hydroxylated counterparts. The methylation of hydroxyl groups can protect the flavonoid from extensive first-pass metabolism in the intestine and liver, leading to improved metabolic stability and intestinal absorption.

Pharmacokinetic Parameters of Structurally Related Methoxyflavones

While specific data for this compound is unavailable, the following table summarizes pharmacokinetic parameters for other methoxyflavones observed in animal studies. This data provides an estimate of the potential in vivo behavior of this compound.

| Compound | Animal Model | Dose | Cmax | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| 5,7-Dimethoxyflavone | Mice | 10 mg/kg (oral) | 1870 ± 1190 ng/mL | 0.5 | 532 ± 165 | Not Reported | [1] |

| 5,7-Dimethoxyflavone | Rats | 250 mg/kg (oral, as extract) | 0.55 - 0.88 µg/mL | 1 - 2 | Not Reported | 1 - 4 | [2] |

| 5,7,4'-Trimethoxyflavone | Rats | 250 mg/kg (oral, as extract) | 0.55 - 0.88 µg/mL | 1 - 2 | Not Reported | 1 - 4 | [2] |

| 3,5,7,3',4'-Pentamethoxyflavone | Rats | 250 mg/kg (oral, as extract) | 0.55 - 0.88 µg/mL | 1 - 2 | Not Reported | 1 - 4 | [2] |

| 5,7-Dimethoxyflavone | Roosters | Not Specified | 0.34 - 0.83 µg/mL | 1.17 - 1.83 | Not Reported | Not Reported | [3] |

| 5,7,4'-Trimethoxyflavone | Roosters | Not Specified | 0.34 - 0.83 µg/mL | 1.17 - 1.83 | Not Reported | Not Reported | [3] |

| 3,5,7,3',4'-Pentamethoxyflavone | Roosters | Not Specified | 0.34 - 0.83 µg/mL | 1.17 - 1.83 | Not Reported | Not Reported | [3] |

Metabolism of Methoxyflavonols

The metabolism of flavonoids, including methoxyflavonols, is a complex process primarily occurring in the liver and intestines. It involves Phase I and Phase II metabolic reactions.

Phase I Metabolism: Oxidation and Demethylation

Phase I metabolism of methoxyflavones is predominantly mediated by cytochrome P450 (CYP) enzymes. The primary reactions are O-demethylation and hydroxylation of the flavonoid rings. Studies on various methoxyflavones have identified CYP1A1, CYP1A2, and CYP3A4 as the major enzymes involved in their oxidative metabolism[4]. For this compound, it is anticipated that demethylation at the 6-position would yield 6-hydroxyflavonol. Further hydroxylation on the A and B rings is also possible.

Phase II Metabolism: Conjugation

Following Phase I metabolism, or directly for the parent compound, Phase II enzymes catalyze the conjugation of the flavonoid with endogenous molecules to increase their water solubility and facilitate excretion. The key Phase II reactions for flavonoids are glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively[5]. The hydroxyl group at the 3-position of the flavonol structure, as well as any newly formed hydroxyl groups from Phase I metabolism, are primary sites for conjugation.

Putative Metabolic Pathway of this compound

The following diagram illustrates the potential metabolic pathway of this compound, based on the known metabolism of related compounds.

Caption: Putative metabolic pathway of this compound.

Experimental Protocols for In Vivo Studies

The following section outlines a general methodology for conducting in vivo pharmacokinetic and metabolism studies of this compound, based on protocols described for other methoxyflavones[2][3].

Animal Models

Rats (e.g., Sprague-Dawley or Wistar) and mice (e.g., C57BL/6) are commonly used animal models for pharmacokinetic studies of flavonoids. Roosters have also been used for studying methoxyflavone pharmacokinetics[3].

Administration of this compound

For oral bioavailability studies, this compound is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, carboxymethylcellulose solution) and administered by oral gavage. For intravenous administration, the compound is dissolved in a biocompatible solvent and administered via a cannulated vein.

Sample Collection

Blood samples are collected at various time points post-administration from the tail vein, retro-orbital sinus, or via a cannula. Plasma is separated by centrifugation. For metabolism and excretion studies, urine and feces are collected using metabolic cages over a defined period (e.g., 24 or 48 hours). At the end of the study, tissues (e.g., liver, kidney, intestine) can be harvested to assess tissue distribution.

Sample Analysis

The concentration of this compound and its metabolites in plasma, urine, feces, and tissue homogenates is typically quantified using validated analytical methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] These methods offer the sensitivity and selectivity required for accurate quantification in complex biological matrices.

Experimental Workflow

The diagram below illustrates a typical experimental workflow for an in vivo pharmacokinetic study of this compound.

Caption: In vivo pharmacokinetic study workflow.

Potential Signaling Pathway Interactions

While direct evidence for this compound is lacking, studies on 6-methoxyflavone (B191845) and other flavonoids suggest potential interactions with various cellular signaling pathways. For instance, 6-methoxyflavone has been reported to suppress neuroinflammation by inhibiting the TLR4/MyD88/p38 MAPK/NF-κB signaling pathway and activating the HO-1/NQO-1 pathway[6]. Flavonoids, in general, are known to modulate pathways involved in inflammation, apoptosis, and cell proliferation, such as the PI3K/Akt and MAPK pathways[7][8].

Putative Signaling Pathways Modulated by this compound

The following diagram illustrates potential signaling pathways that could be modulated by this compound, based on the activities of related flavonoids.

Caption: Potential signaling pathways modulated by this compound.

Conclusion

The in vivo bioavailability and metabolism of this compound are critical determinants of its potential therapeutic efficacy. Based on the available data for structurally related methoxyflavones, it is anticipated that this compound will exhibit relatively low oral bioavailability due to first-pass metabolism. The primary metabolic pathways are expected to be O-demethylation and hydroxylation by CYP450 enzymes, followed by glucuronidation and sulfation. Further in vivo studies are essential to definitively characterize the pharmacokinetic profile, metabolic fate, and biological activities of this compound. The experimental protocols and potential metabolic and signaling pathways outlined in this guide provide a foundational framework for future research in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutual interactions between flavonoids and enzymatic and transporter elements responsible for flavonoid disposition via phase II metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

6-Methoxyflavonol: A Comprehensive Technical Guide for Researchers

CAS Number: 93176-00-2

Synonyms: 3-Hydroxy-6-methoxyflavone

This technical guide provides an in-depth overview of 6-methoxyflavonol, a flavonoid of significant interest in pharmacological research. Tailored for researchers, scientists, and drug development professionals, this document details its chemical properties, experimental protocols for synthesis and analysis, and explores its biological activities and associated signaling pathways.

Chemical Properties

This compound is a flavonoid characterized by a methoxy (B1213986) group at the 6-position and a hydroxyl group at the 3-position of the flavone (B191248) backbone. This substitution pattern is crucial for its physicochemical and biological properties. The methoxy group enhances its lipophilicity and membrane permeability, while the hydroxyl group is important for its antioxidant activity and potential interactions with biological targets.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 93176-00-2 | [1][2] |

| Molecular Formula | C₁₆H₁₂O₄ | [2] |

| Molecular Weight | 268.26 g/mol | [2] |

| IUPAC Name | 3-hydroxy-6-methoxy-2-phenyl-4H-chromen-4-one | |

| Melting Point | 204-205 °C | [2] |

| Boiling Point | 446.60 °C (estimated) | [3] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, acetone. Slightly soluble in water (91.78 mg/L at 25 °C, estimated). | [3] |

| Appearance | Solid | [1] |

| λmax | 330 nm (in CHCl₃) | [2] |

Experimental Protocols

Detailed methodologies are essential for the accurate synthesis, purification, and analysis of this compound in a research setting.

Synthesis of 3-Hydroxyflavones (Algar-Flynn-Oyamada Reaction)

A common method for the synthesis of 3-hydroxyflavones is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a chalcone (B49325).

General Protocol:

-

Chalcone Synthesis: An appropriately substituted 2'-hydroxyacetophenone (B8834) is reacted with a substituted benzaldehyde (B42025) in the presence of a base (e.g., potassium hydroxide) in a solvent like ethanol (B145695) to form the corresponding chalcone.

-

Oxidative Cyclization: The purified chalcone is then treated with alkaline hydrogen peroxide.

-

Procedure: To a suspension of the chalcone (0.01 mol) in ethanol (85 mL), add 10 mL of 20% aqueous sodium hydroxide (B78521) with stirring.

-

Carefully add 18 mL of 30% hydrogen peroxide over a period of 30 minutes.

-

Stir the reaction mixture for 3.5 hours at 30°C.

-

Pour the reaction mixture into crushed ice containing 5 N hydrochloric acid to precipitate the product.

-

Filter the precipitate, wash with water, dry, and recrystallize from a suitable solvent like ethyl acetate to obtain the 3-hydroxyflavone.[4]

Analytical Methods

Accurate quantification and characterization of this compound are critical for research and development. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Protocol for Flavonoid Analysis

-

Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is commonly used.

-

Mobile Phase: A gradient elution is often employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A typical flow rate is around 1.0 mL/min.

-

Detection: UV detection at the λmax of the compound (around 330 nm for this compound).

-

Quantification: A calibration curve is constructed using a reference standard of this compound to determine the concentration in unknown samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol for Flavonoid Analysis

-

Instrumentation: An LC system coupled to a mass spectrometer (e.g., triple quadrupole or Q-TOF).

-

Chromatographic Conditions: Similar to the HPLC protocol, a C18 column with a gradient of water and acetonitrile (both often containing 0.1% formic acid) is typically used.

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode is common for flavonoids.

-

Mass Analysis: For quantitative analysis, Multiple Reaction Monitoring (MRM) is highly selective and sensitive. This involves monitoring a specific precursor ion to product ion transition. For qualitative analysis and structural elucidation, full scan and product ion scan modes are utilized.

Biological Activities and Signaling Pathways

Preliminary research suggests that this compound possesses a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The mechanisms of action often involve the modulation of key cellular signaling pathways.

Anticancer Activity

Methoxyflavones have demonstrated potential in inhibiting the growth of various cancer cell lines. Preliminary studies suggest that 3-hydroxy-6-methoxyflavone may possess anticancer properties, potentially through the induction of apoptosis (programmed cell death) and modulation of the cell cycle. The presence of both a hydroxyl and a methoxy group is thought to be crucial for its bioactivity.

Table 2: Anticancer Activity of a Structurally Related Flavonoid, 3,6-Dihydroxyflavone (B10367)

| Cell Line | IC₅₀ (24h) | IC₅₀ (48h) | Reference |

| HeLa (Cervical Cancer) | 25 µM | 9.8 µM | [5] |

| PC3 (Prostate Cancer) | 50 µM | Not Reported | [5] |

Note: Specific IC₅₀ values for this compound were not available in the reviewed literature. The data for the closely related 3,6-dihydroxyflavone are provided for comparative purposes.

Anti-inflammatory Activity

The anti-inflammatory effects of methoxyflavones are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. This often involves the modulation of signaling pathways such as the NF-κB and MAPK pathways. For instance, the structurally similar 6-methoxyflavone (B191845) has been shown to be a potent inhibitor of LPS-induced nitric oxide production in kidney mesangial cells with an IC₅₀ of 192 nM, acting via the inhibition of inducible NO synthase (iNOS).[6]

Neuroprotective Effects

Flavonoids have been investigated for their potential to protect neurons from damage and to improve cognitive function. These effects are often attributed to their antioxidant properties and their ability to modulate signaling cascades involved in neuronal survival and plasticity. For example, some polymethoxylated flavones have been shown to have neuroprotective effects in models of cerebral ischemia by inducing Brain-Derived Neurotrophic Factor (BDNF) production and exhibiting anti-inflammatory actions.

Signaling Pathways

The biological activities of flavonoids like this compound are often mediated through their interaction with key cellular signaling pathways.

This guide serves as a foundational resource for researchers working with this compound. Further investigations are warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. 3-METHOXYFLAVONE synthesis - chemicalbook [chemicalbook.com]

- 3. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. 6-Hydroxyflavone and Derivatives Exhibit Potent Anti-Inflammatory Activity among Mono-, Di- and Polyhydroxylated Flavones in Kidney Mesangial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Arsenal: A Technical Guide to the Discovery and Isolation of Novel 6-Methoxyflavonol Glycosides

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies for the discovery, isolation, and characterization of novel 6-methoxyflavonol glycosides. This document outlines detailed experimental protocols, summarizes quantitative data, and visualizes key biological pathways, offering a practical resource for advancing research in this promising area of natural product chemistry.

Introduction: The Therapeutic Potential of this compound Glycosides

Flavonoids are a diverse class of plant secondary metabolites renowned for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Within this broad family, this compound glycosides have emerged as a subclass of particular interest due to their unique structural features and significant therapeutic potential. The presence of a methoxy (B1213986) group at the C-6 position of the flavonol backbone can enhance lipophilicity and modulate biological activity, making these compounds attractive candidates for drug discovery. This guide details the systematic approach to identifying, isolating, and characterizing these novel glycosides from plant sources.

Discovery and Sourcing of this compound Glycosides

The initial step in the discovery of novel this compound glycosides is the identification of promising plant sources. Plants from genera such as Chenopodium, Platanus, and Inula have been reported to be rich sources of these compounds. The selection of plant material is often guided by ethnobotanical knowledge or by screening plant extracts for specific biological activities.

Isolation and Purification: A Multi-step Approach

The isolation and purification of this compound glycosides from plant matrices is a meticulous process that typically involves a combination of extraction and chromatographic techniques.

Experimental Protocols

Protocol 1: General Extraction and Fractionation

-

Sample Preparation: Air-dry the plant material (e.g., leaves, aerial parts) at room temperature and grind it into a fine powder.

-

Extraction: Macerate the powdered plant material with 70-80% aqueous ethanol (B145695) or methanol (B129727) at room temperature or with heating. Ultrasound-assisted extraction (UAE) can be employed to improve efficiency.

-

Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate using a rotary evaporator under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: Dissolve the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. Flavonol glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

Protocol 2: Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure compounds.

-

Macroporous Resin Column Chromatography: The enriched fraction (e.g., ethyl acetate or n-butanol) is subjected to column chromatography on a macroporous resin (e.g., D101). Elution is performed with a stepwise gradient of ethanol in water (e.g., 0%, 30%, 50%, 70%, 95%).

-

Silica (B1680970) Gel Column Chromatography: Fractions containing the target compounds are further purified on a silica gel column using a solvent system such as chloroform-methanol or ethyl acetate-formic acid-water.

-

Sephadex LH-20 Column Chromatography: This technique is used for further purification, particularly for separating compounds based on their molecular size, using methanol as the eluent.

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): The final purification step is often performed using a reversed-phase C18 column with a gradient of methanol-water or acetonitrile-water, often with the addition of a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

Structural Elucidation

The definitive structure of the isolated this compound glycosides is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the complete structure, including the aglycone, the sugar moieties, and their linkage positions.

Biological Activities and Quantitative Data

This compound glycosides and their aglycones exhibit a range of biological activities. The following tables summarize key quantitative data from various studies.

| Compound/Extract | Biological Activity | Assay | Result | Reference |

| Patuletin glycosides | Antioxidant | DPPH radical scavenging | 85.59-86.07% inhibition | [1] |

| Patuletin glycosides | Antioxidant | ABTS radical scavenging | 90.27-90.76% inhibition | [1] |

| Spinacetin & 6-methoxykaempferol (B191825) glycosides with ferulic acid | Antioxidant | DPPH radical scavenging | 45.52-53.46% inhibition | [1] |

| Spinacetin & 6-methoxykaempferol glycosides with ferulic acid | Antioxidant | ABTS radical scavenging | 74.51-83.41% inhibition | [1] |